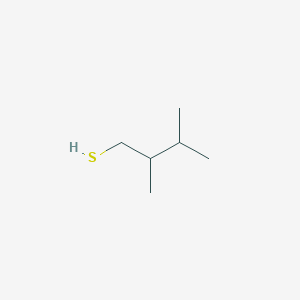
2,3-Dimethylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbutane-1-thiol is an organic compound with the molecular formula C6H14S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). This compound is a derivative of 2,3-dimethylbutane, where one of the hydrogen atoms is replaced by a thiol group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutane with a sulfur source. For instance, the reaction of 2,3-dimethylbutane with thiourea followed by hydrolysis can yield this compound . Another method involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or potassium thioacetate (CH3COSK) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides (R-S-S-R) using oxidizing agents like iodine (I2) or bromine (Br2).
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group (-SH) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), potassium thioacetate (CH3COSK)
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Various substituted thiols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylbutane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3-dimethylbutane-1-thiol exerts its effects involves the reactivity of the thiol group (-SH). Thiols can form disulfide bonds (R-S-S-R) through oxidation, which is crucial in stabilizing the three-dimensional structure of proteins . The thiol group can also act as a nucleophile, participating in various substitution reactions . These properties make thiols essential in both chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylbutane-1-thiol can be compared with other similar thiols and branched alkanes:
Similar Compounds: Ethanethiol (C2H5SH), propanethiol (C3H7SH), butanethiol (C4H9SH).
Uniqueness: The presence of two methyl groups on the butane backbone makes this compound unique in terms of its steric and electronic properties.
Eigenschaften
Molekularformel |
C6H14S |
|---|---|
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
2,3-dimethylbutane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
JDPIZXUTVCCVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


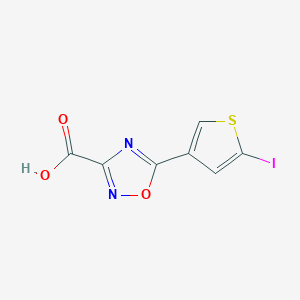
![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)



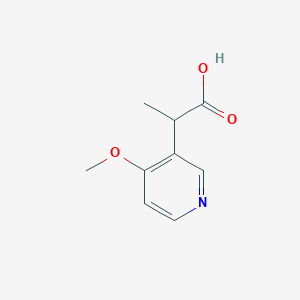
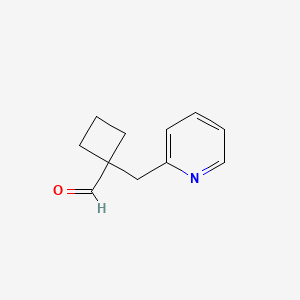

![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)

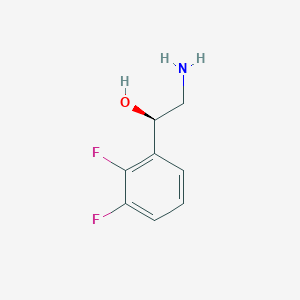

![2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13309865.png)
